[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
The compound [[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a synthetic nucleotide analog. It is not naturally occurring and is typically found in individuals exposed to this compound or its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps. The key steps include the formation of the purine base, the attachment of the aminohexylamino group, and the phosphorylation of the sugar moiety. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphate groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the amino groups can result in the formation of amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is used as a probe to study nucleotide interactions and enzyme mechanisms. Its ability to mimic natural nucleotides makes it a valuable tool for investigating biological processes at the molecular level .
Medicine
Its ability to interfere with nucleotide metabolism makes it a candidate for the treatment of certain diseases, such as cancer and viral infections .
Industry
In industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of [[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with nucleotide-binding proteins and enzymes. It can act as a competitive inhibitor of nucleotide metabolism, interfering with the normal function of these proteins and enzymes. This can lead to the disruption of cellular processes and the inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleotide analogs, such as:
- Adenosine triphosphate (ATP) analogs
- Guanosine triphosphate (GTP) analogs
- Cytidine triphosphate (CTP) analogs
- Thymidine triphosphate (TTP) analogs
Uniqueness
What sets [[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate apart from these similar compounds is its unique structure, which allows for specific interactions with nucleotide-binding proteins and enzymes. This makes it a valuable tool for studying nucleotide metabolism and developing new therapeutic agents .
Properties
Molecular Formula |
C16H29N6O13P3 |
---|---|
Molecular Weight |
606.4 g/mol |
IUPAC Name |
[[5-[6-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C16H29N6O13P3/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-13(24)12(23)10(33-16)7-32-37(28,29)35-38(30,31)34-36(25,26)27/h8-10,12-13,16,23-24H,1-7,17H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27) |
InChI Key |
OTYCIBMYFBOSMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN |
Origin of Product |
United States |
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